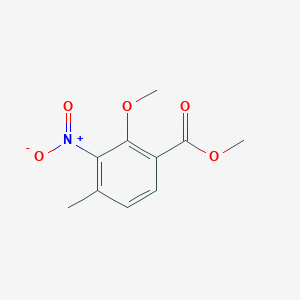
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
科学的研究の応用
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For example, it may act as an inhibitor of bacterial phosphopantetheinyl transferase, thereby attenuating bacterial growth .
類似化合物との比較
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
Trifluoromethylpyridine derivatives: Similar compounds with varying substituents on the pyridine ring.
Uniqueness
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a triazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C10H8ClF3N6O |
|---|---|
分子量 |
320.66 g/mol |
IUPAC名 |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide |
InChI |
InChI=1S/C10H8ClF3N6O/c11-6-1-5(10(12,13)14)2-16-7(6)3-20-4-8(17-19-20)9(15)18-21/h1-2,4,21H,3H2,(H2,15,18) |
InChIキー |
ZEBMZJGIKSEIOZ-UHFFFAOYSA-N |
異性体SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(N=N2)/C(=N/O)/N)C(F)(F)F |
正規SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=NO)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)



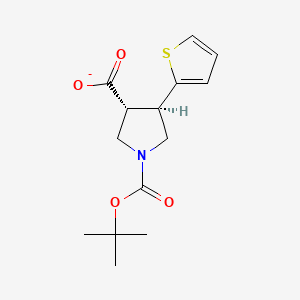

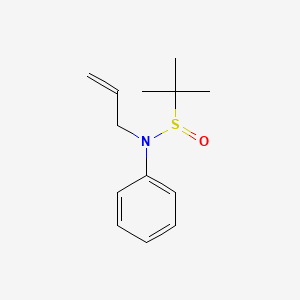
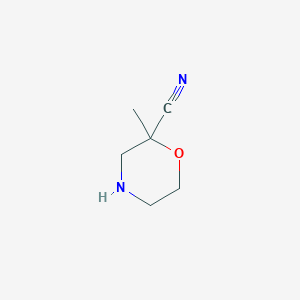
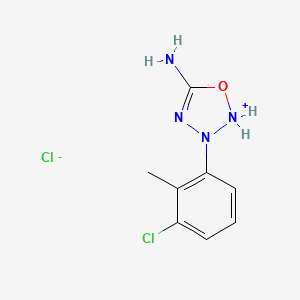
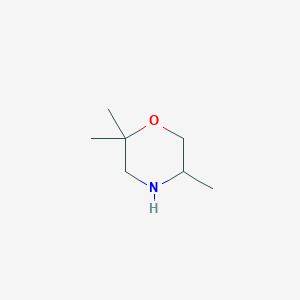
![1-(4-chlorophenyl)-3-[(E)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea](/img/structure/B12340904.png)
![3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate](/img/structure/B12340908.png)
